bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione
Description
bis[1-(2-Methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione (CAS: 165126-71-6) is a synthetic diketone derivative featuring two 1H-pyrazole rings substituted with 2-methoxypropan-2-yl groups at the 1-position, linked by an ethane-1,2-dione core. The molecular formula is $ \text{C}{13}\text{H}{17}\text{FO} $, with a molecular weight of 208.28 g/mol (Enamine Ltd, 2019) . Its structure combines the electron-deficient ethane-1,2-dione moiety with pyrazole heterocycles, which are known for their hydrogen-bonding capabilities and aromatic π-system interactions. This compound is cataloged as a building block in synthetic chemistry, suggesting utility in drug discovery or materials science.
Properties
IUPAC Name |
1,2-bis[1-(2-methoxypropan-2-yl)pyrazol-4-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-15(2,23-5)19-9-11(7-17-19)13(21)14(22)12-8-18-20(10-12)16(3,4)24-6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYAAADCABNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(N1C=C(C=N1)C(=O)C(=O)C2=CN(N=C2)C(C)(C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione typically involves the reaction of 1-(2-methoxypropan-2-yl)-1H-pyrazole with ethane-1,2-dione under controlled conditions. The reaction is often catalyzed by metal salts such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method is advantageous as it reduces the number of purification steps and increases the overall yield of the product .
Chemical Reactions Analysis
Types of Reactions: Bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The pyrazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce diols .
Scientific Research Applications
Chemistry: In chemistry, bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: Industrially, the compound is used in the synthesis of advanced materials, such as photoactive organic molecules and polymers .
Mechanism of Action
The mechanism of action of bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Natural Ethane-1,2-dione Derivatives from Marine Sponges
1,2-Bis(1H-indol-3-yl)ethane-1,2-dione and hyrtiosin B (Figure 1) are marine-derived alkaloids isolated from Smenospongia and Hyrtios sponges, respectively. These compounds share the ethane-1,2-dione core but substitute pyrazoles with indole rings. Key distinctions include:
- Hydrophobicity : Indole derivatives exhibit higher clogP values (3.31 and 2.0) compared to the target compound, which likely has lower hydrophobicity due to methoxypropan-2-yl substituents.
- Hypotheses propose roles in predator defense or toxin potentiation via CE inhibition .
| Property | Target Compound | 1,2-Bis(indolyl)dione | Hyrtiosin B |
|---|---|---|---|
| Core Structure | Ethane-1,2-dione | Ethane-1,2-dione | Ethane-1,2-dione |
| Substituents | Pyrazole + methoxy | Indole | Hydroxyindole |
| clogP | Not reported | 3.31 | 2.0 |
| Biological Role | Synthetic building block | Predicted CE inhibitor | Predicted CE inhibitor |
1,2-Bis[2-Amino-5-thiazolyl]ethane-1,2-dione Derivatives
Patented thiazole-containing derivatives (Figure 2) highlight structural diversity in diketone design. The target compound’s methoxy groups may reduce crystallinity but enhance solubility relative to thiazole analogues .
Physicochemical and Functional Insights
- Hydrogen Bonding : The ethane-1,2-dione core enables strong hydrogen-bond acceptor interactions, critical for enzyme inhibition. Pyrazole N-atoms in the target compound add secondary binding sites, unlike indole or thiazole derivatives.
- Solubility vs. Bioactivity : Methoxypropan-2-yl groups likely lower clogP compared to indole derivatives, positioning the compound between hydrophobic natural products and hydrophilic synthetic analogues.
- Synthetic Utility : The compound’s modular design allows for derivatization at pyrazole or diketone positions, akin to strategies used for phenyl-pyridinyl diones .
Biological Activity
The compound bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione, a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound through synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multistep reactions that yield high purity and specific structural characteristics. The compound can be synthesized through the condensation of pyrazole derivatives with diketones under controlled conditions. Characterization techniques such as NMR and IR spectroscopy confirm the molecular structure and functional groups present in the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxicity against various cancer cell lines. For instance, a study indicated that pyrazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 5.0 | Induces apoptosis via caspase activation |
| PTA-1 (Related Pyrazole) | Various Cancer Lines | 3.5 | Microtubule disruption |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | 16 | Bacteriostatic |
| Related Pyrazole Compound | Escherichia coli | 32 | Bactericidal |
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. Substituents on the pyrazole ring significantly affect its potency and selectivity. For example, modifications to the methoxy group or the ethane dione moiety can enhance or diminish biological activity .
Case Studies
Several case studies illustrate the compound's effectiveness:
- Cytotoxicity in Cancer Cells : A study demonstrated that this compound induced apoptosis in MDA-MB-231 breast cancer cells through activation of caspases and disruption of mitochondrial membrane potential .
- Antimicrobial Efficacy : Another investigation revealed that this compound effectively inhibited the growth of multidrug-resistant Staphylococcus aureus strains, suggesting its potential use in treating infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
